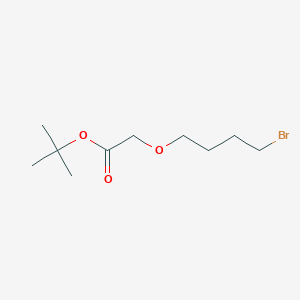
3-(3,4-Dimethylphenoxy)azetidine hydrochloride
Übersicht
Beschreibung
3-(3,4-Dimethylphenoxy)azetidine hydrochloride, or 3-(3,4-DMPOA-HCl), is an organic compound used in scientific research as a synthetic intermediate in the production of other compounds. It is a colorless, crystalline solid with a melting point of 75-77°C and a boiling point of 198-200°C. This compound is soluble in water, ethanol, and acetone, and insoluble in ether and petroleum ether. 3-(3,4-DMPOA-HCl) is an important synthetic intermediate used in the production of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic molecules.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
Stereoselective Synthesis and Ring Transformation : A study by Mollet et al. (2011) discusses the stereoselective synthesis of cis-3,4-disubstituted piperidines using 2-(2-mesyloxyethyl)azetidines, a process relevant to 3-(3,4-Dimethylphenoxy)azetidine hydrochloride. This approach provides access to valuable templates in medicinal chemistry (Mollet et al., 2011).
Efficient Synthesis Routes : Huszthy et al. (1993) reported efficient synthetic routes for the preparation of azetidine, starting from compounds like 3-amino-l-propanol or 3-halopropylamine hydrohalides, which may be related to 3-(3,4-Dimethylphenoxy)azetidine hydrochloride (Huszthy et al., 1993).
Polymerization Properties : Schacht and Goethals (1974) explored the cationic polymerization of azetidine, which could be relevant for understanding the reactivity and potential applications of 3-(3,4-Dimethylphenoxy)azetidine hydrochloride in polymer science (Schacht & Goethals, 1974).
Chemistry and Derivatives
Formation of Azetidine Derivatives : The work by Sebti and Foucaud (1984) on the reaction of cesium fluoride with certain propanamides to form azetidine derivatives highlights chemical reactions that could be applicable to 3-(3,4-Dimethylphenoxy)azetidine hydrochloride (Sebti & Foucaud, 1984).
Synthesis and Antioxidant Activity : Madhavi and Rani (2014) investigated the synthesis and antioxidant activity of novel 4-Oxo-Azetidine derivatives, providing insight into potential biomedical applications and chemical properties of similar compounds (Madhavi & Rani, 2014).
Ring Expansion Studies : Couty et al. (2003) conducted studies on the highly stereoselective ring expansion of α-hydroxyalkyl azetidines, which may have implications for similar structural transformations in 3-(3,4-Dimethylphenoxy)azetidine hydrochloride (Couty et al., 2003).
Potential Applications
Antimicrobial and Antitubercular Activities : Ilango and Arunkumar (2011) researched novel trihydroxy benzamido azetidin-2-one derivatives for their antimicrobial and antitubercular activities, suggesting a potential area of application for 3-(3,4-Dimethylphenoxy)azetidine hydrochloride derivatives (Ilango & Arunkumar, 2011).
Use as Energetic Building Blocks : Kohler et al. (2018) described the scalable process for the production of a highly energetic bromoacetylene building block, an approach that might be adaptable for the synthesis of energetic derivatives of 3-(3,4-Dimethylphenoxy)azetidine hydrochloride (Kohler et al., 2018).
Eigenschaften
IUPAC Name |
3-(3,4-dimethylphenoxy)azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-8-3-4-10(5-9(8)2)13-11-6-12-7-11;/h3-5,11-12H,6-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHOKLLMUYZAOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2CNC2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethylphenoxy)azetidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[6-Chloro-5-(cyclopropylmethoxy)pyridin-2-yl]methanol](/img/structure/B1405439.png)












